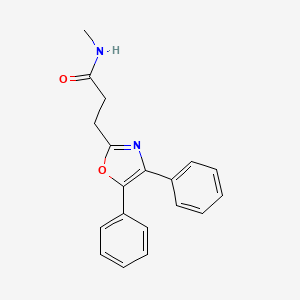
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-phenylacetophenone derivative, with an appropriate reagent like acetic anhydride.
Substitution with Diphenyl Groups: The oxazole ring is then substituted with diphenyl groups using a Friedel-Crafts acylation reaction, where benzoyl chloride and aluminum chloride are commonly used reagents.
Amidation: The final step involves the amidation of the oxazole derivative with N-methylpropanamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups
Reduction: Reduced amide derivatives
Substitution: Substituted oxazole derivatives with different functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and amine oxidase copper containing 3 (AOC3), which are involved in inflammatory and pain pathways.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and modulate pain signaling pathways, leading to its potential therapeutic effects.
類似化合物との比較
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:
List of Similar Compounds
- Oxaprozin
- SZV-1287
- Other oxazole derivatives with therapeutic potential
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-20-16(22)12-13-17-21-18(14-8-4-2-5-9-14)19(23-17)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22) |
InChIキー |
MLIVKNLPWGHWRM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)

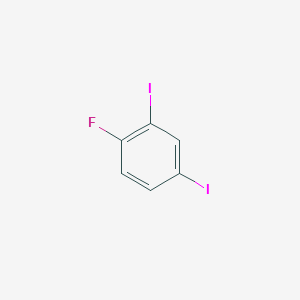
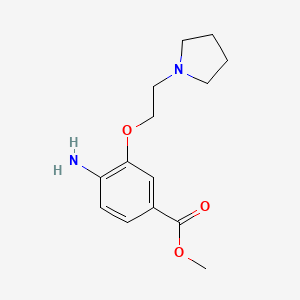
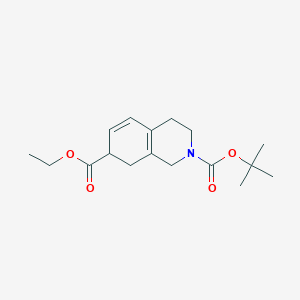


![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
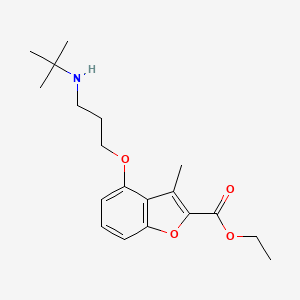
![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)

